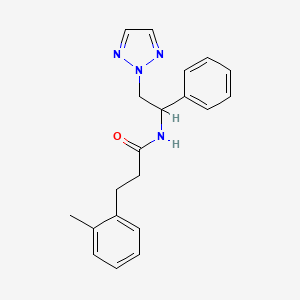![molecular formula C11H12F3N3O B3013156 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol CAS No. 942357-57-5](/img/structure/B3013156.png)
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is a useful research compound. Its molecular formula is C11H12F3N3O and its molecular weight is 259.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tuberculostatic Activity
- 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol and its analogs have demonstrated moderate tuberculostatic activity. This discovery is significant for the development of new treatments for tuberculosis (Shchegol'kov et al., 2013).
Inhibition of Interleukin-5
- The compound has been evaluated for its ability to inhibit Interleukin-5 (IL-5), a cytokine involved in allergic responses and asthma. Its analogs have shown potent inhibitory activity, which could have implications in the treatment of allergic and asthmatic conditions (Boggu et al., 2019).
Applications in Coordination Chemistry
- The compound has been used in the synthesis of zinc complexes derived from 2-(aminomethyl)benzimidazole. These complexes have potential applications in coordination chemistry and material science (Patricio-Rangel et al., 2019).
Antiviral Properties
- Alkylated benzimidazole derivatives, including those related to this compound, have shown promising antiviral properties against HIV and the Yellow Fever Virus (YFV). This suggests potential use in antiviral drug development (Srivastava et al., 2020).
Fluorescence Applications
- Derivatives of benzimidazole, including those structurally similar to the title compound, have been explored for their potential in fluorescence applications. This research contributes to the field of molecular imaging and diagnostics (Wei et al., 2006).
Antifungal Activity
- Certain derivatives of benzimidazole, structurally related to the compound , have been designed as antifungal agents. This indicates potential applications in the treatment and management of fungal infections (Lebouvier et al., 2020).
Synthesis of Trifluoromethyl Transfer Agents
- The compound has been used in the preparation of trifluoromethyl transfer agents, which are valuable in various organic synthesis processes (Eisenberger et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of the compound 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, such as hydrogen bonding . The trifluoromethyl group (-CF3) attached to the benzimidazole ring could potentially enhance the compound’s potency towards its target by lowering the pKa of the cyclic carbamate .
Biochemical Pathways
Benzimidazoles are involved in a wide range of biochemical processes . The specific pathways affected by this compound would depend on its primary target and mode of action.
Propiedades
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18/h2-3,6,18H,1,4-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQSNBSLUEZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
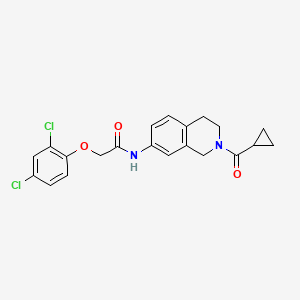
amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)
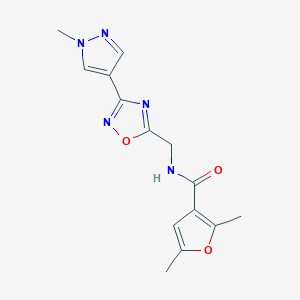
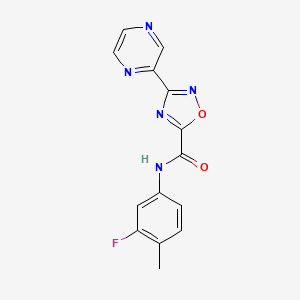

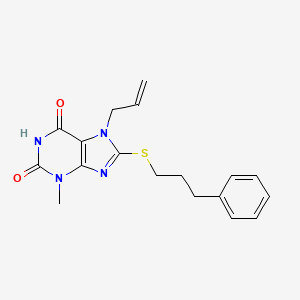

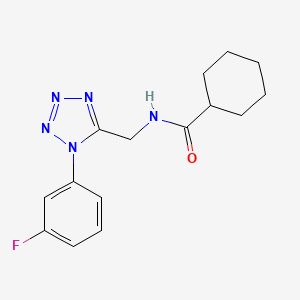
![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

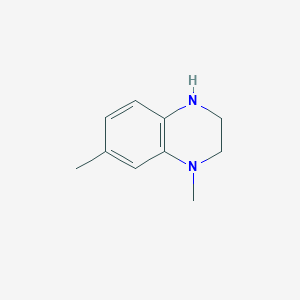
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)
